molecular formula C11H15NO B8463179 3-Acetyl-alpha,alpha-dimethylbenzylamine

3-Acetyl-alpha,alpha-dimethylbenzylamine

Cat. No. B8463179
M. Wt: 177.24 g/mol
InChI Key: XHJWAJRJKSSKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-alpha,alpha-dimethylbenzylamine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyl-alpha,alpha-dimethylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-alpha,alpha-dimethylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Acetyl-alpha,alpha-dimethylbenzylamine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[3-(2-aminopropan-2-yl)phenyl]ethanone

InChI

InChI=1S/C11H15NO/c1-8(13)9-5-4-6-10(7-9)11(2,3)12/h4-7H,12H2,1-3H3

InChI Key

XHJWAJRJKSSKJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(C)(C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Acetyl-α, α-dimethylbenzyl isocyanate 3 (1000 mg, 4.92 mmol) in 8N HCl (30 mL) were refluxed for 30 min. The reaction mixture was cooled to 0° C. and then washed with diethyl ether. The aqueous portion was neutralized with a 10% NaOH solution and extracted with diethyl ether (3×20 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by chromatography eluting with methanol/chloroform to give 24 as a yellow oil (478 mg, 55%). 1H NMR (CDCl3, 400 MHz) δ 1.57 (s, 6H), 2.61 (s, 3H), 3.72 (s, 2H), 7.43 (t, J=7.6 Hz, 1H), 7.75 (d, J=7.6 Hz, 1H), 7.82 (d, J=7.6 Hz, 1H), 8.14 (s, 1H).
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
55%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.